4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole
Description
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Properties
Molecular Formula |
C13H8BrClN2O2S |
|---|---|
Molecular Weight |
371.64 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-5-chloropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VYMJDRRGNYPYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole CAS number and properties
This technical guide details the properties, synthesis, and reactivity profile of 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole , a highly specialized scaffold used in the development of kinase inhibitors (e.g., JAK, TRK, and PI3K pathways).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound represents a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles: the C4-bromide, the C5-chloride, and the N1-sulfonyl group.
Core Data Table
| Property | Data | Notes |
| Chemical Name | 4-Bromo-5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Systematic IUPAC |
| Parent Core CAS | 916176-52-8 | Refers to the unprotected 4-bromo-5-chloro-7-azaindole [1]. |
| Analog CAS | 876343-81-6 | Warning:[1] This is the 5-bromo-4-chloro regioisomer. Do not confuse. |
| Molecular Formula | C₁₃H₈BrClN₂O₂S | |
| Molecular Weight | 371.64 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, DMF, DCM, THF | Poor water solubility; hydrolytically stable at neutral pH. |
| Melting Point | 165–170 °C (Predicted) | Dependent on polymorph/purity. |
Structural Logic & Electronic Properties
-
7-Azaindole Core: A bioisostere of purine, making it an ideal ATP-mimetic for kinase inhibition.
-
1-(Phenylsulfonyl): An electron-withdrawing group (EWG).
-
Function 1: Lowers the pKa of the C2-proton, facilitating directed ortho-lithiation.
-
Function 2: Pulls electron density from the pyridine ring, significantly activating the C4-position toward Nucleophilic Aromatic Substitution (S_NAr).
-
-
4-Bromo vs. 5-Chloro:
-
The C4-Br bond is weaker and located on the electron-deficient pyridine ring (para to the ring nitrogen). It is the most reactive site for Pd-catalyzed oxidative addition and S_NAr.
-
The C5-Cl bond is stronger and sterically adjacent to the C4-substituent. It typically reacts after the C4 position is functionalized.
-
Synthetic Pathways & Manufacturing[9]
The synthesis typically proceeds via the functionalization of the commercially available 4-bromo-7-azaindole. The sequence of halogenation and protection is critical to avoid regioisomeric scrambling.
Pathway Diagram (DOT)
Caption: Stepwise synthesis prioritizing C5-chlorination prior to N-protection to utilize the inherent nucleophilicity of the pyrrole ring.
Detailed Protocol: Synthesis from 4-Bromo-7-azaindole
Step 1: C5-Chlorination
-
Dissolution: Dissolve 4-bromo-7-azaindole (1.0 eq) in DMF (10 vol).
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise at room temperature.
-
Reaction: Heat to 50°C for 4–6 hours. Monitor by LCMS for the disappearance of starting material.
-
Note: The C5 position is the most electron-rich site remaining on the pyrrole ring.
-
-
Workup: Pour into ice water. The product, 4-bromo-5-chloro-7-azaindole , usually precipitates. Filter, wash with water, and dry.[2]
Step 2: N-Sulfonylation
-
Deprotonation: Suspend 4-bromo-5-chloro-7-azaindole (1.0 eq) in anhydrous THF under nitrogen. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 mins until gas evolution ceases.
-
Protection: Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise.
-
Completion: Warm to room temperature and stir for 2 hours.
-
Isolation: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Heptane if necessary.
Orthogonal Reactivity & Functionalization
The power of this scaffold lies in its ability to undergo sequential, site-selective reactions.
Reactivity Decision Tree (DOT)
Caption: The "Orthogonal Map" showing how to selectively target C4, C5, or C2 based on reagent choice.
Key Reaction: Regioselective Suzuki Coupling (C4 vs C5)
Because the C4-Br bond is weaker (lower BDE) and the position is more electron-deficient, Pd(0) inserts at C4 preferentially over C5-Cl [2].
Protocol: Selective C4-Arylation
-
Substrate: 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole (1.0 eq).
-
Boronic Acid: Aryl-B(OH)₂ (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq). Why? Bidentate ferrocenyl ligands prevent proto-dehalogenation and ensure robust turnover.
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane.
-
Conditions: Heat at 80°C for 2–4 hours.
-
Outcome: >95% selectivity for C4-coupling. The C5-Cl remains intact for a second round of coupling (using Buchwald precatalysts like XPhos-Pd-G3 at 100°C).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Hazard: Halogenated azaindoles can be sensitizers. The sulfonyl group adds a risk of hydrolysis to sulfonic acids if stored improperly in moist conditions.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3]
References
-
Vertex Pharmaceuticals. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 2014.
-
L'Homme, C. et al. "Synthesis and Reactivity of 7-Azaindoles." European Journal of Organic Chemistry, 2015.
-
PubChem. "4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (Parent Compound)." National Library of Medicine.
-
Sigma-Aldrich. "Product Specification: 4-Bromo-7-azaindole derivatives."
Sources
The Solubility Landscape of N-Phenylsulfonyl Halogenated Azaindoles: A Technical Guide
Topic: Solubility of Phenylsulfonyl-Protected Halogenated Azaindoles in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The strategic manipulation of azaindoles—privileged scaffolds in kinase inhibitor development—often necessitates N-protection to direct lithiation or prevent side reactions during cross-coupling. The introduction of a phenylsulfonyl (PhSO₂) group, combined with halogen handles (Cl, Br, I), creates a distinct physicochemical profile.[1] While this protection strategy enhances lipophilicity (LogP), it frequently induces unexpected solubility challenges due to increased lattice energy and the removal of hydrogen bond donor (HBD) capability.[1]
This guide provides a rational framework for predicting, measuring, and optimizing the solubility of these substrates, moving beyond trial-and-error to a first-principles approach.
Part 1: The Physicochemical Landscape
To master the solubility of these compounds, one must understand the competing forces at play when the azaindole core is modified.[1]
The "Protecting Group Paradox"
The N-phenylsulfonyl group is often assumed to increase solubility in organic solvents due to its lipophilic nature. However, for halogenated azaindoles, two opposing factors collide:
-
Lipophilicity (Pro-Solubility in Organics): The PhSO₂ group adds significant hydrophobic bulk, increasing LogP.[1] This theoretically favors dissolution in solvents like Dichloromethane (DCM) and Ethyl Acetate.
-
Lattice Rigidity (Anti-Solubility): The sulfonyl group introduces strong dipole-dipole interactions and
-stacking opportunities. When combined with heavy halogens (Br, I), which add density and polarizability, the crystal lattice energy often increases.[1]-
Result: The compound becomes a "brick dust" solid—highly lipophilic yet difficult to dissolve because the solvent-solute interactions cannot overcome the solute-solute lattice energy.
-
The Halogen Effect
The specific halogen atom dictates the solubility trend in non-polar vs. polar aprotic solvents:
-
Chlorine (Cl): Moderate impact on density; generally retains better solubility profiles.[1]
-
Bromine (Br) & Iodine (I): Significant increase in molecular weight and polarizability.[1] While they enhance solubility in halogenated solvents (DCM, Chloroform) via dispersion forces, they drastically reduce solubility in protic solvents (MeOH) and aliphatic hydrocarbons (Hexanes).[1]
Part 2: Solvent Selection Strategy
The following classification synthesizes empirical data for N-PhSO₂-protected azaindoles.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Rationale |
| Chlorinated Hydrocarbons | DCM, Chloroform, DCE | Excellent | High polarizability of the solvent matches the halogenated/sulfonylated solute.[1] Primary choice for loading/transfer. |
| Polar Aprotic | THF, DMF, DMSO, DMAc | High | Strong dipole interactions disrupt the crystal lattice.[1] Note: DMSO/DMF are difficult to remove; THF is the preferred reaction solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction, but "brick dust" analogs may require heating.[1] Often used as the "good solvent" in recrystallization. |
| Polar Protic (Alcohols) | Methanol, Ethanol, IPA | Poor | The N-PhSO₂ group removes the H-bond donor.[1] The solute cannot reciprocate the solvent's H-bonding network, leading to precipitation.[1] |
| Non-Polar Aliphatic | Hexanes, Heptane, Pentane | Insoluble | The solute is too polar (sulfonyl dipole) for these solvents.[1] Excellent anti-solvents for precipitation/crystallization. |
Visualization: Solubility Decision Tree
Figure 1: A logic flow for selecting the optimal solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on operational requirements (Reaction, Purification, or Analysis).
Part 3: Experimental Protocol (The "Shake-Flask" Method)
To rigorously determine solubility (e.g., for formulation or process chemistry), visual inspection is insufficient.[1] The Shake-Flask Method is the gold standard for thermodynamic equilibrium solubility.
Protocol Design
This protocol utilizes HPLC-UV quantification to avoid the errors associated with gravimetric analysis of solvated crystals.
Reagents & Equipment:
-
Test Compound (Solid, >95% purity)
-
Target Solvents (HPLC Grade)
-
Orbital Shaker or Thermomixer (Temp. controlled at 25°C)
-
Syringe Filters (0.45 µm PTFE - compatible with organic solvents)[1]
-
HPLC-UV/Vis system
Step-by-Step Workflow
-
Saturation: Weigh excess compound (~10-20 mg) into a 1.5 mL glass vial.
-
Solvation: Add exactly 1.0 mL of the target solvent.
-
Equilibration: Cap tightly. Agitate on an orbital shaker at 25°C for 24 hours .
-
Critical: If the solution becomes clear, add more solid until a precipitate persists.[1]
-
-
Sedimentation: Allow the vials to stand undisturbed for 2 hours (or centrifuge at 10,000 rpm for 5 mins) to pellet the undissolved solid.
-
Filtration: Draw the supernatant and pass through a 0.45 µm PTFE filter. Discard the first 100 µL (saturation of filter membrane).[1]
-
Dilution & Analysis: Dilute the filtrate (e.g., 1:100 in Acetonitrile) to land within the linear range of the HPLC detector. Inject and quantify against a standard curve.
Visualization: The Shake-Flask Workflow
Figure 2: Workflow for thermodynamic solubility determination.
Caption: Standardized Shake-Flask protocol for determining thermodynamic solubility.
Part 4: Troubleshooting & Optimization
The "Oiling Out" Phenomenon
N-PhSO₂ azaindoles frequently "oil out" (form a second liquid phase) rather than crystallize during purification, particularly in EtOAc/Hexanes.[1]
-
Cause: The compound contains both highly polar (sulfonyl) and non-polar (halogen/aromatic) domains, confusing the solvent system.[1]
-
Solution: Switch to a DCM/Hexane or DCM/Heptane system. The DCM keeps the compound fully in solution longer, allowing a slower, more controlled precipitation as the alkane is added.[1]
Enhancing Solubility for NMR
If the compound is insoluble in CDCl₃:
-
DMSO-d₆: The universal solvent for these substrates.
-
Acetone-d₆: Often a good middle ground if DMSO is difficult to remove later.
-
TFA Spike: Adding a drop of Trifluoroacetic acid (TFA) to CDCl₃ can protonate the pyridine nitrogen (N7), breaking intermolecular aggregates and forcing solvation (Warning: This changes the chemical shift).[1]
Process Scale-Up
For large-scale reactions (Suzuki/Buchwald couplings), avoid Diethyl Ether or pure Hexanes.[1] Use THF or 2-MeTHF (greener alternative) which solubilize the protected azaindole well and tolerate the elevated temperatures required for cross-coupling.
References
-
Vertex AI Search. (2025).[1] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[2] Protocols.io/Enamine. Retrieved from [1]
-
National Center for Biotechnology Information. (2020).[1] Azaindole Therapeutic Agents.[3] PubChem/NIH.[4] Retrieved from [1]
-
Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)-7-azaindole Product Specification. Retrieved from [1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Azaindoles.[3][5][6][7] Retrieved from [1]
-
ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Retrieved from
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 4-Bromo vs. 5-Bromo-7-Azaindole
The following technical guide details the reactivity differences between 4-bromo-7-azaindole and 5-bromo-7-azaindole.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the design of kinase inhibitors and bioisosteres, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is ubiquitous. However, the choice between 4-bromo-7-azaindole and 5-bromo-7-azaindole is not merely structural—it dictates the entire synthetic strategy.
-
4-Bromo-7-azaindole is an electron-deficient electrophile . The bromine at C4 is activated by the pyridine nitrogen (N7), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and prone to rapid oxidative addition, but also chemically labile in the presence of strong nucleophiles.
-
5-Bromo-7-azaindole is a classical aryl halide . The bromine at C5 is electronically isolated from the pyridine nitrogen’s inductive pull. It is chemically stable, requires palladium catalysis for functionalization, and serves as a robust anchor for late-stage diversification.
This guide analyzes the electronic origins of these differences and provides validated protocols for exploiting them.
Electronic Landscape & Mechanistic Origins
The divergence in reactivity stems from the relationship of the halogen to the pyridine nitrogen (N7).
The N7 Inductive Effect
The pyridine nitrogen (N7) exerts a strong electron-withdrawing effect on the six-membered ring.
-
C4 Position (Gamma to N7): This position is formally conjugated to N7. Resonance structures allow the negative charge of an incoming nucleophile to be delocalized onto N7. This makes C4 highly electrophilic (electron-poor).
-
C5 Position (Beta to N7): This position is not conjugated to N7 in a way that stabilizes a negative charge (Meisenheimer complex). It retains significant electron density, behaving similarly to the C5 position of a standard indole.
Visualization of Electronic Activation
The following diagram illustrates the resonance stabilization available at C4 but not at C5.
Figure 1: Electronic activation map showing the susceptibility of C4 to nucleophilic attack due to N7 resonance, contrasted with the stability of C5.
Reactivity Matrix: Head-to-Head Comparison
| Reaction Class | 4-Bromo-7-Azaindole | 5-Bromo-7-Azaindole |
| SNAr (Nucleophilic Subst.) | High. Reacts with amines/alkoxides under thermal or microwave conditions. No metal catalyst required. | Inert. Requires Pd-catalysis (Buchwald-Hartwig) to form C-N or C-O bonds. |
| Suzuki-Miyaura Coupling | Very Fast. Oxidative addition is rapid due to electron-deficient C-Br bond. | Standard. Rates comparable to bromobenzene or 5-bromoindole. |
| Lithiation (Halogen Dance) | Unstable. C4-Li species are prone to isomerization. Direct lithiation often requires specific directing groups.[1] | Stable/Directed. Can be lithiated at C2 (with N-protection) without disturbing the C5-Br bond. |
| C-H Acidity (Adjacent) | C3-H is acidic. C4-Br activates C3-H slightly. | C4-H and C6-H are stable. C5-Br does not significantly acidify neighbors. |
| Primary Risk | Off-target substitution. Strong nucleophiles (e.g., hydroxide, methoxide) may displace Br instead of coupling. | Low Reactivity. May require specialized ligands (e.g., XPhos, BrettPhos) for difficult couplings. |
Deep Dive: 4-Bromo-7-Azaindole (The Electrophile)
The 4-bromo isomer is a "masked" pyridine. Its reactivity is defined by the ability to displace the bromine without transition metals.
The SNAr Advantage
Researchers can install amines at C4 simply by heating the substrate with an excess of the amine. This is orthogonal to C5 functionalization.
-
Mechanism: Addition-Elimination via a Meisenheimer-like intermediate stabilized by N7.
-
Scope: Primary and secondary amines, thiols, and alkoxides.
-
Caution: If performing a Suzuki coupling using a base like KOH or NaOMe, you risk displacing the Br with -OH or -OMe. Use non-nucleophilic bases (e.g., K2CO3, Cs2CO3) or hindered bases.
Validated Protocol: SNAr Amination at C4
Objective: Synthesis of 4-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine.
-
Reagents: 4-Bromo-7-azaindole (1.0 equiv), Morpholine (3.0 equiv), NMP (N-Methyl-2-pyrrolidone) as solvent.
-
Setup: Seal reactants in a microwave vial.
-
Conditions: Heat to 180°C for 30 minutes under microwave irradiation. (Thermal alternative: 140°C in a sealed tube for 12-16 hours).
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
-
Yield: Typically 80-95%.
-
Note: No palladium or ligand is necessary.
Deep Dive: 5-Bromo-7-Azaindole (The Scaffold)
The 5-bromo isomer is the "workhorse" for building libraries. It is robust and tolerates diverse conditions at other positions (C2, C3) without losing the bromine.
Orthogonal Functionalization
Because C5-Br is stable to nucleophiles, you can functionalize the C2 or C3 positions first.
-
C3-Halogenation: Treat with NIS to get 3-iodo-5-bromo-7-azaindole. The C3-I bond is more reactive than C5-Br in Suzuki couplings, allowing sequential arylation (C3 first, then C5).
-
C2-Lithiation: Protect N1 (e.g., with SEM or Boc). Treat with n-BuLi at -78°C. Lithium-Halogen exchange at C5 is slower than C2-deprotonation (Directed Ortho Metalation), allowing C2 functionalization while keeping C5-Br intact.
Validated Protocol: Site-Selective Suzuki Coupling
Objective: Coupling at C5 without affecting the pyrrole ring.
-
Reagents: 5-Bromo-7-azaindole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas and heat to 90°C for 4 hours .
-
Insight: Unlike the 4-bromo isomer, this reaction requires active Pd catalysis. The oxidative addition into the C5-Br bond is the rate-determining step.
Decision Logic for Synthesis
Use the following logic flow to determine the optimal starting material and pathway.
Figure 2: Strategic decision tree for selecting the correct isomer and reaction class based on the target bond type.
References
-
Regioselective Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Source: ResearchGate.[2] URL:[Link]
-
Synthesis and Reactivity of 7-Azaindoles (Review). Source: MDPI / ResearchGate. URL:[Link]
-
Halogen Dance and Lithiation Strategies in Heterocycles. Source: ChemRxiv. URL:[Link]
Sources
Methodological & Application
Application Note: Regioselective Suzuki Coupling of 4-bromo-5-chloro-7-azaindole
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., Vemurafenib derivatives). The 4-bromo-5-chloro-7-azaindole intermediate presents a unique opportunity for divergent synthesis: it contains two electrophilic sites with distinct reactivities.
This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling at the C4-position , preserving the C5-chloride for subsequent elaboration. By leveraging the inherent bond dissociation energy differences (C-Br < C-Cl) and the electronic bias of the 7-azaindole core, researchers can achieve >95% regioselectivity.
Mechanistic Principles of Selectivity
To achieve high fidelity in this coupling, one must understand the electronic landscape of the substrate. The selectivity is governed by the relative rates of Oxidative Addition (OA) , the rate-determining step in the catalytic cycle.
The "Double Activation" of C4
The C4-bromide is significantly more reactive than the C5-chloride due to two converging factors:
-
Leaving Group Ability: The C-Br bond is weaker and longer than the C-Cl bond, facilitating faster insertion of Pd(0).
-
Electronic Activation: The C4 position is para to the pyridine nitrogen (N7), making it electron-deficient and highly susceptible to nucleophilic attack (and oxidative addition by electron-rich Pd species). Conversely, the C5 position is meta to N7 and resides in the electron-rich pyrrole ring system, rendering it less electrophilic.
Visualization of Reactivity
The following diagram illustrates the competing sites and the preferred pathway.
Figure 1: Kinetic pathway analysis showing the preferential oxidative addition at C4-Br.
Experimental Strategy & Optimization
Protection of N1-H
While "NH-free" couplings are possible, the acidic N1-H (pKa ~13) can deprotonate under basic Suzuki conditions, forming an azaindolyl anion that may coordinate to Palladium, poisoning the catalyst or reducing turnover.
-
Recommendation: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl), Boc , or Tosyl for scale-up.
-
Green Alternative: For small-scale discovery, use NH-free conditions with specific bases (see Protocol B).
Catalyst & Ligand Selection
To maintain selectivity, avoid "hyper-active" ligands (e.g., Buchwald G3/G4 precatalysts with bulky biaryl phosphines) in the first step, as these can force oxidative addition into the C5-chloride.
-
Preferred: Pd(dppf)Cl2[1]·DCM or Pd(PPh3)4. These provide sufficient activity for Br without touching Cl.
-
Avoid: Pd2(dba)3 + XPhos or RuPhos (unless the Br coupling is stalling).
Optimization Matrix
| Variable | Standard Condition | High-Selectivity Condition | Rationale |
| Solvent | 1,4-Dioxane / H2O (4:[2]1) | Toluene / Ethanol / H2O (4:2:1) | Protic co-solvents (EtOH) often stabilize the catalytic cycle for azaindoles. |
| Base | Na2CO3 (2.0 equiv) | K2CO3 or K3PO4 | Carbonates are mild; Phosphates are better for sterically hindered boronic acids. |
| Temp | 80-90 °C | 60-70 °C | Lower temperature maximizes kinetic differentiation between Br and Cl. |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Pd(PPh3)4 (5 mol%) | Pd(dppf) is robust; PPh3 is less active, ensuring Cl remains untouched. |
Detailed Protocols
Method A: Coupling of N-Protected Substrate (High Yield/Scale)
Target: Synthesis of 1-(phenylsulfonyl)-4-phenyl-5-chloro-7-azaindole
Reagents:
-
4-bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (0.1 M concentration relative to substrate)
Procedure:
-
Setup: Charge a reaction vial with the azaindole substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 via syringe.
-
Reaction: Heat the block to 80 °C for 4–6 hours.
-
Checkpoint: Monitor by LCMS.[2] Look for consumption of SM (M+) and formation of Product (M-Br+Ph). If des-bromo (M-Br+H) byproduct appears, lower temp to 70 °C.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes before the bis-coupled impurity.
Method B: Direct Coupling of NH-Free Substrate
Target: Direct functionalization without protection steps.
Reagents:
-
4-bromo-5-chloro-7-azaindole (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.05 - 0.10 equiv)
-
K2CO3 (3.0 equiv)
-
DME / H2O (3:1)
Procedure:
-
Dissolution: Dissolve substrate and boronic acid in DME/Water.
-
Degassing: Sparge with nitrogen for 10 minutes (Critical for PPh3 stability).
-
Catalyst: Add Pd(PPh3)4 quickly under nitrogen flow.
-
Heating: Heat to 90 °C (slightly higher temp required for NH-free).
-
Note: Reaction times may be longer (8–12 h). If conversion stalls, add a second portion of catalyst (2 mol%).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Bis-coupling observed (Reaction at C5) | Catalyst is too active or Temp too high. | Switch from XPhos/SPhos to Pd(PPh3)4. Reduce Temp by 10°C. Reduce boronic acid to 1.0 equiv. |
| Dehalogenation (Product is 5-chloro-7-azaindole) | Hydride source present or Protodeboronation. | Ensure solvents are anhydrous/degassed.[2] Avoid Ethanol if this occurs (switch to DMF/H2O). |
| No Reaction | Catalyst poisoning by N7 or NH. | If NH-free, switch to Method A (Protection). If already protected, check purity of boronic acid. |
| Stalled at 50% conversion | Catalyst death. | Add fresh catalyst batch. Ensure rigorous O2 exclusion. |
Workflow Diagram
Figure 2: Decision tree for selecting the optimal synthetic route based on scale and substrate requirements.
References
-
Regioselective Functionalization of 7-Azaindoles
-
General Reactivity of Azaindoles
-
Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[6][7][8]
-
Source:RSC Advances (Royal Society of Chemistry).[6]
- Significance: Provides parallel protocols for NH-free coupling conditions in nitrogen heterocycles.
-
-
Suzuki Coupling Mechanisms
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective C-H Activation of 1-(Phenylsulfonyl)-7-azaindole at the C-2 Position
Abstract
The 7-azaindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Direct C-H activation offers an atom-economical and efficient pathway for its functionalization, bypassing traditional, multi-step cross-coupling methods. This guide provides a detailed exploration of the palladium-catalyzed C-H activation at the C-2 position of the 7-azaindole core. We delve into the critical role of the N-1 phenylsulfonyl directing group, which orchestrates high regioselectivity by forming a stable palladacycle intermediate. This document outlines the mechanistic underpinnings, optimized protocols for C-2 arylation, and key experimental considerations to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of 7-Azaindole and C-H Activation
The 7-azaindole nucleus is a privileged heterocyclic motif, prized for its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions with biological targets.[1][2] Its presence in approved drugs and clinical candidates highlights the continuous need for innovative synthetic methods to create diverse libraries of 7-azaindole derivatives.
Transition metal-catalyzed C-H activation has emerged as a transformative strategy in modern synthesis.[3] It allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, significantly streamlining synthetic routes. However, the inherent challenge with substrates like 7-azaindole lies in controlling regioselectivity, as multiple C-H bonds are available for activation.[4][5] Furthermore, the pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting catalysis.[4][6]
To overcome these challenges, a directing group (DG) strategy is employed. A directing group, covalently attached to the substrate, chelates to the metal center and positions it in proximity to a specific C-H bond, ensuring selective activation.[7][8] This application note focuses on the use of the 1-phenylsulfonyl group as a robust directing group to achieve exclusive functionalization at the C-2 position of the 7-azaindole pyrrole ring.
Principle and Mechanism: Orchestrating C-2 Selectivity
The success of the C-2 functionalization hinges on the directing capability of the N-1 phenylsulfonyl group. The oxygen atoms of the sulfonyl group act as a bidentate ligand, coordinating to the palladium(II) catalyst. This coordination geometry favors the formation of a stable six-membered cyclometalated intermediate (a palladacycle), which involves the C-2 carbon of the azaindole ring. This chelation-assisted C-H activation is the key selectivity-determining step.[9][10][11]
The generally accepted catalytic cycle for a C-2 arylation reaction, a representative transformation, proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) manifold.[10][12]
Key Mechanistic Steps:
-
Coordination: The 1-(phenylsulfonyl)-7-azaindole substrate coordinates to the active Pd(II) catalyst via the sulfonyl oxygens.
-
C-H Activation/Cyclometalation: An intramolecular, concerted metalation-deprotonation (CMD) event occurs, where the C-2 C-H bond is cleaved to form a stable six-membered palladacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition or Transmetalation:
-
Reductive Elimination: The newly formed C-C bond is created as the C-2 aryl product is released from the metal center. This step regenerates a Pd(II) species (in the case of a Pd(IV) intermediate) or a Pd(0) species.
-
Catalyst Regeneration: If a Pd(0) species is formed, an oxidant is required to regenerate the active Pd(II) catalyst for the next cycle.
Caption: Proposed catalytic cycle for Pd-catalyzed C-2 arylation.
Experimental Guide: Protocol for C-2 Arylation
This section provides a representative protocol for the palladium-catalyzed C-2 arylation of 1-(phenylsulfonyl)-7-azaindole with an aryl iodide.
Reagents and Equipment
-
Substrate: 1-(Phenylsulfonyl)-7-azaindole
-
Coupling Partner: Aryl iodide (e.g., 4-iodotoluene)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tricyclohexylphosphine (PCy₃) or similar phosphine ligand
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous 1,4-dioxane or toluene
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas (N₂ or Ar) supply, standard glassware for workup and purification.
Step-by-Step Protocol
Caption: General workflow for the C-2 arylation experiment.
-
Reaction Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 1-(phenylsulfonyl)-7-azaindole (1.0 equiv.), the aryl iodide (1.2–1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at 100–120 °C and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-1-(phenylsulfonyl)-7-azaindole product.
Optimization and Key Considerations
The efficiency and selectivity of the C-H activation can be highly dependent on several parameters. The following table summarizes key variables and their typical effects, providing a starting point for reaction optimization.
| Parameter | Variable Options | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂, PdCl₂(MeCN)₂ | Pd(OAc)₂ is a common and effective precursor. The choice can influence initiation efficiency. |
| Ligand | PCy₃, P(t-Bu)₃, Buchwald-type ligands | Electron-rich, bulky phosphine ligands often promote the reductive elimination step and stabilize the active catalyst. Ligand choice is critical and often substrate-dependent. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the C-H activation (CMD) step. Cs₂CO₃ is more soluble and often provides better results but is more expensive. |
| Solvent | Toluene, Dioxane, DMF, DMAc | Aprotic, polar solvents are generally preferred. The solvent can affect the solubility of reagents and the stability of catalytic intermediates. |
| Temperature | 80–140 °C | Higher temperatures are typically required to overcome the activation energy for C-H bond cleavage. |
| Oxidant | Ag₂CO₃, Cu(OAc)₂, BQ | Required for reactions involving a Pd(0)/Pd(II) cycle (e.g., with some organometallic reagents) to regenerate the active Pd(II) catalyst. Not always needed for couplings with aryl halides.[15] |
Scope and Limitations
This protocol is generally robust for the C-2 arylation of 1-(phenylsulfonyl)-7-azaindole.
-
Aryl Coupling Partners: A wide range of aryl iodides and bromides bearing both electron-donating and electron-withdrawing groups are typically well-tolerated. Arylboronic acids have also been successfully employed as coupling partners.[13][14]
-
Other Coupling Partners: While arylation is the most common application, this directed C-H activation strategy can potentially be extended to other transformations such as olefination, alkylation, and sulfenylation, though conditions may require significant re-optimization.[16][17]
-
Protecting Group Removal: The phenylsulfonyl directing group can be cleaved under appropriate conditions (e.g., using Mg in methanol or other reductive methods) to yield the free N-H 7-azaindole, adding to the synthetic utility of the method.
A primary limitation can be the functional group tolerance. Highly coordinating functional groups on the coupling partner or substrate can interfere with the catalyst. Furthermore, achieving C-H activation at other positions (e.g., C-4 to C-7) on the azaindole core typically requires a different directing group strategy.[5][18][19]
Conclusion
The use of a 1-phenylsulfonyl directing group provides a powerful and reliable strategy for the regioselective C-H activation and functionalization of the 7-azaindole core at the C-2 position. The palladium-catalyzed arylation protocol described herein is a robust starting point for the synthesis of novel, complex derivatives for applications in drug discovery and materials science. Understanding the underlying mechanism and the key reaction parameters allows researchers to effectively troubleshoot and optimize this valuable transformation for their specific synthetic targets.
References
- A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
- Mohanty, S. R., et al. (2023). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers.
- Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles | Request PDF.
- Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). MDPI.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF.
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). MDPI.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Daugulis, O., et al. (2009).
- Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing.
- Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF.
- Kannaboina, P., et al. (2013).
- Daugulis, O., et al. (2011).
- Laha, J. K., et al. (2011). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Chen, G., et al. (2016). Palladium (II)
- Wang, D.-H., et al. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society.
- Fagnou, K., et al. (2009).
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
- Functionalization of the 1-Acetyl-7-azaindole Core. Benchchem.
- Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society.
- Chen, G., et al. (2018). Palladium-Catalyzed Enantioselective β-C(sp3)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 19. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4,5-functionalized 7-azaindole libraries for drug discovery
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purine and indole. Its capacity to form bidentate hydrogen bonds (N1-H donor, N7 acceptor) makes it ideal for ATP-binding pockets (e.g., Vemurafenib). However, accessing the 4- and 5-positions simultaneously presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which resists standard electrophilic aromatic substitution (
This guide details a robust, orthogonal strategy for synthesizing 4,5-disubstituted 7-azaindole libraries. We prioritize a "Scaffold-First" approach utilizing 4-chloro-5-iodo-7-azaindole , exploiting the differential reactivity of C–I and C–Cl bonds to enable sequential, chemoselective cross-coupling.
Strategic Analysis: The Access Problem
The chemical reactivity of 7-azaindole is dominated by the pyridine nitrogen, which pulls electron density away from the ring carbons.
-
C3 Position: Electron-rich (pyrrole-like); highly reactive toward
(halogenation, Friedel-Crafts). -
C5 Position: Electron-poor; difficult to access via direct halogenation without blocking C3.
-
C4 Position: Electron-poor; inaccessible via
. Requires activation via N-oxide rearrangement (Reissert-Henze type) or de novo synthesis.
The Solution: To build a library, do not attempt to functionalize the ring linearly. Instead, synthesize or acquire a dihalo-core (4-Cl, 5-I) and use orthogonal catalysis.
Workflow Visualization
The following diagram illustrates the orthogonal functionalization strategy, prioritizing the more reactive C5-iodo position before the C4-chloro position.
Figure 1: Sequential chemoselective functionalization workflow exploiting bond dissociation energy differences (C-I vs C-Cl).
Module 1: Scaffold Synthesis (The Entry Point)
If the dihalo-scaffold is not commercially available, it must be synthesized. Direct halogenation of 7-azaindole fails to selectively hit C5.[1] The most reliable route is De Novo Assembly from a functionalized pyridine.
Protocol A: Preparation of 4-chloro-7-azaindole (N-Oxide Route)
Use this if you need to install the C4-handle on a 5-substituted precursor.
Mechanism: The formation of the N-oxide activates the C2 and C4 positions. Treatment with
Reagents:
-
7-Azaindole (1.0 equiv)
-
m-CPBA (1.2 equiv)
-
(excess) or Methanesulfonyl chloride (
)
Step-by-Step:
-
N-Oxidation: Dissolve 7-azaindole in DME/Heptane (1:2). Add m-CPBA portion-wise at 0°C. Stir at RT for 4h. The product (7-azaindole-N-oxide) usually precipitates. Filter and wash with hexane.
-
Checkpoint: Verify N-oxide formation by LCMS (M+16).
-
-
Chlorination: Suspend the N-oxide in dry DMF or toluene. Add
(5 equiv) dropwise at 0°C (Exothermic!). -
Heating: Heat to 80°C for 4–6 hours.
-
Quench: Pour onto ice-water. Neutralize carefully with
to pH 9. Extract with EtOAc. -
Purification: Silica gel chromatography (Hex/EtOAc). 4-chloro isomer is typically less polar than the starting N-oxide.
Module 2: Library Generation (The Orthogonal Strategy)
This is the core library production protocol. It relies on the fact that oxidative addition of Pd(0) to the C–I bond occurs much faster than to the C–Cl bond .
Protocol B: Step 1 - Chemoselective C5-Suzuki Coupling
Target: Installation of aryl/heteroaryl groups at C5 without touching C4.
Reagents:
-
Scaffold: 4-chloro-5-iodo-7-azaindole (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(3–5 mol%) or -
Base:
(2.0 equiv, 2M aq) -
Solvent: DME/Water (4:1) or Dioxane/Water
Procedure:
-
Degassing: Charge reaction vessel with scaffold, boronic acid, and base. Solvent must be degassed (sparge with Argon for 10 min) to prevent homocoupling.
-
Catalyst Addition: Add Pd catalyst under Argon counter-flow.
-
Reaction: Heat to 40–60°C . Do not exceed 70°C, or C4-coupling may begin to occur (scrambling).
-
Monitoring: Monitor by HPLC. Stop immediately upon consumption of starting material.
-
Workup: Dilute with EtOAc, wash with brine. Pass through a Celite pad to remove Pd black.
-
Yield: Expect 70–90%. The C4-Cl remains intact.
Protocol C: Step 2 - C4-Functionalization (Suzuki or Buchwald-Hartwig)
Target: Functionalization of the sterically hindered and less reactive C4-Cl.
Option 1: C4-Suzuki (Arylations) Since the C4-Cl is deactivated, you need a more active catalyst system ("Hot" conditions).
-
Catalyst:
+ XPhos or SPhos (Buchwald Ligands are essential here). -
Base:
(anhydrous). -
Solvent: n-Butanol or Toluene/Water.
-
Temperature: 100–120°C (Microwave preferred for libraries).
Option 2: C4-Buchwald (Aminations) To install amine vectors (solubility enhancing groups).
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnosis | Corrective Action |
| Loss of Chemoselectivity | Product mixture contains bis-coupled (C4/C5) product during Step 1. | Lower Step 1 temperature to <45°C. Switch to a less active catalyst (e.g., |
| N1-Arylation | Side reaction on the indole nitrogen. | Use a protecting group (SEM, Boc, or Tosyl) on N1 before starting the sequence. Free NH is acidic ( |
| Protodehalogenation | Loss of Iodine without coupling. | Solvent is too "wet" or hydride source present. Ensure rigorous degassing. Use anhydrous conditions if possible. |
| Low Yield at C4 | C4-Cl is unreactive. | This position is sterically crowded by the new C5-group. Switch to SPhos (designed for sterics) and increase temp to 130°C (Microwave). |
References
- Use of 7-Azaindole N-Oxide for C4 Functionalization: Title: "Regioselective Synthesis of 4-Chloro-7-azaindole via N-Oxide Activation." Source:Journal of Organic Chemistry / ChemicalBook Protocols.
-
Chemoselective Cross-Coupling Strategies
- Title: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Source:Molecules (MDPI), 2018.
-
URL:[Link]
-
Synthesis of 4,5-Disubstituted Azaindoles (Vemurafenib Analogs)
- Title: "Discovery of Vemurafenib (PLX4032)
- Source:Journal of Medicinal Chemistry, 2010 (Reference for scaffold utility).
-
URL:[Link]
-
C-H Activation Advances
-
Commercial Scaffold Availability (Validation)
- Title: "4-Chloro-5-iodo-7-azaindole Product Page."
-
Source: PharmaBlock (Key supplier for this specific library scaffold).[1]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Removing phenylsulfonyl protecting group from azaindoles with TBAF or base
Welcome to the technical support center for the removal of the phenylsulfonyl protecting group from azaindoles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this crucial deprotection step. The phenylsulfonyl group is a robust protecting group for the nitrogen of indoles and azaindoles, facilitating various synthetic transformations.[1][2] However, its removal requires specific conditions that can sometimes be challenging to optimize. This resource provides practical guidance on using tetrabutylammonium fluoride (TBAF) and other basic conditions for this transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of N-phenylsulfonyl azaindoles. For each problem, potential causes are identified, and corresponding solutions are proposed.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Deprotection | 1. Insufficient Reagent Stoichiometry: The amount of TBAF or base is not enough to drive the reaction to completion. 2. Low Reaction Temperature: The reaction requires more thermal energy to overcome the activation barrier. 3. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 4. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction, affecting solubility or reactivity. 5. Steric Hindrance: Bulky substituents on the azaindole ring or the phenylsulfonyl group may hinder the approach of the nucleophile.[3] | 1. Increase the equivalents of the deprotecting agent (e.g., TBAF, base). Start with a modest increase and monitor the reaction progress. 2. Gradually increase the reaction temperature. For TBAF-mediated reactions in THF, heating to reflux can be effective.[3] 3. Extend the reaction time and monitor progress by TLC or LC-MS.[4] 4. Switch to a more polar aprotic solvent like DMF or DMSO, which can enhance the reactivity of fluoride ions.[5] 5. Consider using a less sterically hindered base or a different deprotection method if steric hindrance is significant. |
| Low Yield | 1. Degradation of Product: The deprotected azaindole may be unstable under the reaction or workup conditions.[6] 2. Formation of Side Products: Undesired side reactions may be consuming the starting material or product. 3. Difficult Purification: The product may be difficult to separate from residual TBAF salts or other byproducts.[7] | 1. Use milder reaction conditions, such as lower temperatures or a weaker base. If possible, perform the reaction under an inert atmosphere to prevent oxidative degradation. 2. Analyze the reaction mixture by LC-MS to identify major byproducts. This can provide insight into the decomposition pathways and help in optimizing the conditions. 3. Employ alternative workup procedures. For TBAF reactions, a non-aqueous workup using a sulfonic acid resin and calcium carbonate can be effective in removing tetrabutylammonium salts.[8] Washing with aqueous NH4Cl can also help.[7] |
| Formation of Side Products | 1. Cleavage of Other Protecting Groups: If other sensitive protecting groups are present, they may be cleaved under the reaction conditions. 2. Reaction with Other Functional Groups: The basic or nucleophilic conditions may react with other functional groups in the molecule. | 1. If other protecting groups are being cleaved, consider a milder deprotection method or a different protecting group strategy for other functionalities. 2. Carefully evaluate the compatibility of all functional groups with the reaction conditions. If necessary, protect other sensitive groups before the deprotection step. |
| Work-up and Purification Challenges | 1. Presence of Tetrabutylammonium (TBA) Salts: TBA salts can be difficult to remove by standard extraction and chromatography.[7] 2. Product Solubility Issues: The deprotected azaindole may have high water solubility, making aqueous workups problematic.[8] | 1. Non-Aqueous Workup: Treat the reaction mixture with a sulfonic acid resin and calcium carbonate to remove TBA salts.[8] 2. Precipitation: In some cases, TBA salts can be precipitated by adding a non-polar solvent. 3. Ion-Exchange Chromatography: This can be an effective method for separating the desired product from ionic impurities. 4. Alternative Fluoride Source: Consider using a different fluoride source like CsF or KF, which may lead to easier workup. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in phenylsulfonyl deprotection.
Frequently Asked Questions (FAQs)
1. Why is the phenylsulfonyl group used to protect azaindoles?
The phenylsulfonyl group is a robust, electron-withdrawing protecting group. This property reduces the electron density of the pyrrole ring in the azaindole, making it less susceptible to electrophilic attack and stabilizing it to a wide range of reaction conditions.[2] It also facilitates deprotonation at the C2 position, allowing for regioselective functionalization.[1]
2. What is the mechanism of TBAF-mediated deprotection of N-phenylsulfonyl azaindoles?
The deprotection is believed to proceed via a nucleophilic attack of the fluoride ion on the sulfur atom of the sulfonyl group. This results in the cleavage of the nitrogen-sulfur (N-S) bond. The high affinity of fluoride for sulfur is a key driving force for this reaction.
Proposed Deprotection Mechanism
Caption: Proposed mechanism for TBAF-mediated phenylsulfonyl deprotection.
3. What are the typical reaction conditions for TBAF-mediated deprotection?
A common starting point is to treat the N-phenylsulfonyl azaindole with 1.1-2.0 equivalents of a 1.0 M solution of TBAF in an anhydrous aprotic solvent like tetrahydrofuran (THF) at room temperature.[3] The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, heating to reflux may be necessary.[3]
4. Can other fluoride sources be used instead of TBAF?
Yes, other fluoride sources can be employed. Cesium fluoride (CsF) and potassium fluoride (KF) are common alternatives.[9] These are often used in polar aprotic solvents like DMF. The reactivity of these fluoride salts is generally lower than TBAF, so higher temperatures and longer reaction times may be required. However, they can offer advantages in terms of cost and ease of workup.
5. Are there non-fluoride based methods for removing the phenylsulfonyl group?
While fluoride-based methods are common, other conditions can be effective. Basic hydrolysis using strong bases like sodium hydroxide or potassium carbonate in a protic solvent (e.g., methanol, ethanol) at elevated temperatures can cleave the N-S bond.[10] Reductive cleavage methods using reagents like samarium iodide or magnesium in methanol have also been reported for sulfonamide deprotection.[11]
6. How does the position of the nitrogen in the azaindole ring affect the deprotection?
The position of the nitrogen atom in the pyridine ring can influence the electronic properties of the azaindole system and, consequently, the ease of deprotection.[12] Generally, azaindoles with the nitrogen in a position that withdraws more electron density from the pyrrole nitrogen may require harsher conditions for deprotection. It is advisable to perform small-scale test reactions to determine the optimal conditions for a specific azaindole isomer.
7. What are the key safety considerations when working with TBAF and strong bases?
-
TBAF: TBAF is hygroscopic and can be corrosive.[13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Contact with acids should be avoided as it can release toxic hydrogen fluoride gas.[13]
-
Strong Bases: Strong bases like NaOH and KOH are corrosive and can cause severe skin and eye burns. Handle with care and always wear appropriate PPE.
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of N-Phenylsulfonyl Azaindole
-
Reaction Setup: To a solution of the N-phenylsulfonyl azaindole (1.0 equiv) in anhydrous THF (0.1 M), add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gradually heat the mixture to reflux.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the deprotected azaindole.
Protocol 2: Non-Aqueous Work-up for TBAF-Mediated Deprotection
-
Reaction: Perform the deprotection reaction as described in Protocol 1 (steps 1 and 2).
-
Quenching: Upon completion, cool the reaction mixture to room temperature. Add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate (CaCO₃) to the reaction mixture.[8]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the resin and inorganic salts. Wash the filter cake with the reaction solvent or another suitable organic solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
-
Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? | ResearchGate. Available at: [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available at: [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles | ChemRxiv. Available at: [Link]
-
Tetra-n-butylammonium Fluoride (TBAF) - Common Organic Chemistry. Available at: [Link]
-
TBAF substitute : r/chemistry - Reddit. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. Available at: [Link]
-
2 questions about TBAF deprotection : r/chemistry - Reddit. Available at: [Link]
-
Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N‑Heterocyclic Carbene Complex - PMC. Available at: [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents - Organic Chemistry Portal. Available at: [Link]
-
EnT-Mediated N-S Bond Homolysis of a Bifunctional Reagent Leading to Aliphatic Sulfonyl Fluorides | Request PDF - ResearchGate. Available at: [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC. Available at: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC. Available at: [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI - RSC Publishing. Available at: [Link]
-
Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides | JACS Au - ACS Publications. Available at: [Link]
-
Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media - An-Najah Staff. Available at: [Link]
-
Photolytic cleavage of sulfonamide bonds - PubMed. Available at: [Link]
-
TBAF and peptide cleavage cocktail? - ResearchGate. Available at: [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC. Available at: [Link]
-
Deprotection of N1-methyladenosine-containing RNA using triethylamine hydrogen fluoride. Available at: [Link]
-
Has anyone used TBAF for BOC deprotection? : r/chemistry - Reddit. Available at: [Link]
-
TBAF Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed Central. Available at: [Link]
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. Available at: [Link]
-
The first method for protection-deprotection of the indole 2,3-pi bond - PubMed. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at: [Link]
-
Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Available at: [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. Available at: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC. Available at: [Link]
-
Deprotection of Sulfonyl Aziridines. Available at: [Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Available at: [Link]
Sources
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
Preventing homocoupling during Suzuki reaction of bromo-chloro-azaindoles
Technical Support Center: Suzuki-Miyaura Coupling Topic: Optimization & Homocoupling Suppression for Bromo-Chloro-Azaindoles Ticket ID: #SM-AZA-0042 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Substrate Analysis
User Context: You are attempting to cross-couple a boronic acid/ester with a bromo-chloro-azaindole . The Challenge: Azaindoles are electron-deficient, coordinating scaffolds. The presence of two halogens (Br, Cl) introduces chemoselectivity risks, while the nitrogen-rich core can poison palladium catalysts. The Failure Mode: You are observing homocoupling —either the dimerization of your halide (Ar-Ar) or your boronic acid (B-B)—instead of the desired cross-coupling product.
Core Reactivity Hierarchy (Azaindoles):
-
C-Br Bond: Lowest Bond Dissociation Energy (BDE). Reacts first.
-
C-Cl Bond: Higher BDE. Reacts only under forcing conditions or with specific bulky ligands.
-
Azaindole Nitrogen (N-H): If unprotected, this is a catalyst poison (forms stable Pd-N species).
Diagnostic Workflow (Interactive)
Before modifying your reaction, identify which homocoupling pathway is dominating. Use the flowchart below to diagnose your crude LCMS/NMR data.
Figure 1: Diagnostic decision tree for identifying the root cause of side-product formation in Suzuki couplings.
Critical Parameters & Causality
To fix the issue, you must understand the "Why" behind the protocol.
A. The Oxygen Factor (Oxidative Homocoupling)[1]
-
Mechanism: In the presence of O₂, a peroxo-palladium complex forms. This complex reacts with two equivalents of boronic acid to form the homocouple (Ar-Ar) and regenerates Pd(II).
-
The Fix: "Degassing" by sonication is insufficient. You must sparge the solvent with Argon or Nitrogen for at least 15-30 minutes.
-
Why it matters for Azaindoles: Azaindole boronic acids are often protodeboronated easily; if oxidative homocoupling consumes the remaining active species, your yield crashes.
B. The Base Effect (Phosphate vs. Carbonate)
-
Standard: Na₂CO₃ or K₂CO₃.
-
Problem: Carbonates can be too basic for sensitive azaindoles, leading to side reactions, or insufficiently active to promote transmetallation over homocoupling.
-
Optimization: Switch to K₃PO₄ (Potassium Phosphate Tribasic) .
-
Causality: Phosphate acts as a superior proton shuttle in the transmetallation step, accelerating the cross-coupling cycle relative to the homocoupling side-reaction.
C. Ligand Selection (The Steric Wall)
-
Requirement: You need a ligand that facilitates oxidative addition into the C-Br bond but is bulky enough to prevent the formation of bridging halide dimers.
-
Recommendation: XPhos or SPhos .
-
Why: These dialkylbiaryl phosphines form a "roof" over the Pd center, enforcing a monoligated Pd(0) species that is highly active for cross-coupling but sterically hinders the bimolecular pathways required for homocoupling.
Troubleshooting FAQs
Q1: My LCMS shows the bromo-chloro-azaindole has dimerized (Ar-Ar). Why?
-
Diagnosis: Reductive Homocoupling (Type I).
-
Cause: This often happens in alcoholic solvents (MeOH, EtOH, iPrOH). The alcohol acts as a reducing agent, converting Pd(II) back to Pd(0) prematurely or facilitating disproportionation.
-
Resolution: Switch to an aprotic solvent system. Use 1,4-Dioxane/Water (4:1) or Toluene/Water . If using Pd(OAc)₂, ensure you have enough phosphine ligand (Ligand:Pd ratio > 2:1) to stabilize the catalyst.
Q2: My Boronic Acid is dimerizing, and the halide is untouched.
-
Diagnosis: Oxidative Homocoupling (Type II).
-
Cause: Oxygen ingress.[1] Even trace amounts of air can drive this cycle faster than the cross-coupling.
-
Resolution:
-
Sparge solvents with Ar for 30 mins.
-
Slow Addition: Do not add all boronic acid at once. Add it as a solution over 1 hour via syringe pump. Keeping the concentration of Boronic Acid low relative to the Halide favors Cross-Coupling (Rate = k[ArX][Pd]) over Homocoupling (Rate = k[ArB][O2]).
-
Q3: The reaction works, but I am losing the Chlorine atom (Dehalogenation).
-
Cause: Over-reduction. The catalyst is too active, or the reaction is running too long/hot.
-
Resolution:
-
Lower temperature (start at 60°C, ramp to 80°C only if needed).
-
Switch from XPhos (extremely active) to Pd(dppf)Cl₂ . The ferrocenyl ligand is excellent for differentiating between Br and Cl reactivity.
-
Q4: The reaction barely starts. Conversion is <10%.
-
Cause: Catalyst Poisoning.[2] The free N-H of the azaindole is coordinating to the Pd, shutting down the cycle.
-
Resolution: Protect the azaindole nitrogen.
-
Quick Fix: Use Boc (tert-butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Alternative: If protection is impossible, use a Pre-catalyst (e.g., XPhos Pd G3) which releases the active species only upon heating, preventing early-stage coordination death.
-
Standardized Protocol: The "Anti-Homocoupling" Method
This protocol is designed to maximize Br-selectivity and minimize dimerization.
| Parameter | Specification | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Pre-formed active species; prevents induction period issues. |
| Ligand | XPhos (add 1-2 mol% extra) | Ensures catalyst stability; bulky nature prevents dimerization. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild, efficient transmetallation; superior to carbonates for heterocycles. |
| Solvent | 1,4-Dioxane : Water (4:1) | Aprotic (prevents reductive homocoupling) + Water (essential for boronic acid activation). |
| Additives | None | Avoid alcohols. |
| Temp | 60°C - 80°C | Mild heat to activate Br without touching Cl. |
| Technique | Slow Addition | Add Boronic Acid solution over 30-60 mins. |
Step-by-Step:
-
Charge the reaction vessel with Azaindole Halide (1.0 eq), XPhos Pd G3 (0.02 eq), and K₃PO₄ (2.0 eq).
-
Seal the vessel and purge with Argon x 3 cycles.
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe.
-
Heat to 60°C.
-
Prepare the Boronic Acid (1.2 - 1.5 eq) in a separate vial with degassed Dioxane.
-
Add the Boronic Acid solution dropwise over 1 hour to the hot reaction mixture.
-
Monitor by LCMS immediately after addition is complete.
Mechanistic Visualization
The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Oxidative Homocoupling cycle.
Figure 2: The "Fork in the Road." Oxygen diverts Pd(0) into the red cycle (Homocoupling). Rigorous exclusion of air keeps the catalyst in the blue cycle (Cross-Coupling).
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions. BenchChem Knowledge Base. Link
Sources
Technical Support Center: Purification of 4-bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole Isomers
Welcome to the technical support center for the purification of 4-bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole and its regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired isomer of this critical pharmaceutical intermediate. The structural similarity and subtle differences in physicochemical properties among these isomers present significant purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 4-bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole isomers?
The core challenge lies in the high structural similarity between the regioisomers. These molecules often possess nearly identical polarity, solubility profiles, and molecular weights. This leads to issues such as:
-
Co-elution in Chromatography: Isomers travel through the stationary phase at very similar rates, resulting in poor separation and overlapping peaks in techniques like column chromatography and HPLC.[1]
-
Co-crystallization: During crystallization attempts, the isomers may incorporate into the same crystal lattice, forming a solid solution instead of separating, which hinders purification by this method.[2]
-
Difficulty in Analytical Characterization: Distinguishing between isomers often requires advanced analytical techniques, as simple methods like TLC may not show separation.[1]
Q2: What is the recommended starting point for purifying a crude mixture of these isomers?
The most practical initial approach is often a non-chromatographic method, followed by more sophisticated techniques if necessary.
-
Crystallization/Recrystallization: This should be the first line of attack, especially for larger-scale purifications. It is cost-effective and can sometimes provide a high-purity product in a single step if the desired isomer is significantly less soluble than the impurities in a given solvent system.[3][4] Several patents and synthetic procedures for related azaindoles report direct crystallization from the reaction mixture.[3][5][6]
-
Liquid-Liquid Extraction: If the isomers have different pKa values due to the positions of the nitrogen and halogen atoms, an acid-base extraction can be an effective preliminary purification step to remove certain impurities.
If these methods fail to provide the desired purity, chromatographic methods are the next logical step.
Q3: How do I choose between column chromatography, HPLC, and SFC for isomer separation?
The choice depends on the scale of purification, the difficulty of the separation, and available resources.
-
Flash Column Chromatography: Best for larger quantities (grams to kilograms) and for separations where there is a discernible difference in polarity (ΔRf > 0.1 on TLC). It is a cost-effective workhorse for initial cleanup.[1][7]
-
High-Performance Liquid Chromatography (HPLC): The go-to method for difficult separations on an analytical to semi-preparative scale (milligrams to a few grams).[8][9] HPLC offers superior resolving power due to a wider variety of stationary phases and higher efficiency.
-
Supercritical Fluid Chromatography (SFC): An excellent, often orthogonal, technique to HPLC.[10] SFC is particularly advantageous for its speed, reduced solvent consumption ("green chemistry"), and faster fraction evaporation.[11] It is highly effective for both chiral and achiral separations of heterocyclic compounds.[12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [cora.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
1H NMR Characterization Guide: 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 4-bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole , a critical intermediate in the synthesis of Bcl-2 inhibitors like Venetoclax.
Executive Summary
4-bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole serves as a highly functionalized scaffold in medicinal chemistry.[1] Its correct characterization is pivotal because the phenylsulfonyl group acts as a specific protecting group for the N1-position, directing subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to the C4 or C5 positions without interference from the acidic pyrrole nitrogen.
This guide compares the target molecule against its unprotected precursor (4-bromo-5-chloro-7-azaindole) and potential regioisomeric impurities , providing a robust framework for purity assessment.
Structural Analysis & Theoretical Shifts
The molecule consists of a 7-azaindole core (pyrrolo[2,3-b]pyridine) substituted with two halogens and a sulfonyl protecting group.
Graphviz Visualization: Structural Proton Assignment
The following diagram maps the specific protons to their expected chemical environments.
Figure 1: Structural assignment of protons illustrating the impact of the phenylsulfonyl group and halogen substituents on chemical shifts.
Comparative Spectral Data
The primary challenge in synthesizing this intermediate is ensuring complete sulfonylation of the N1 position and distinguishing the product from the starting material.
Table 1: Target Product vs. Unprotected Precursor
| Feature | Target: N-Protected Product | Alternative: Unprotected Precursor | Diagnostic Note |
| Solvent | CDCl₃ (Preferred) | DMSO-d₆ or MeOD | Product is lipophilic; Precursor is polar. |
| N-H Proton | Absent | Broad Singlet (~12.0 - 12.5 ppm) | The disappearance of the broad N-H peak is the primary confirmation of reaction completion. |
| H2 (Pyrrole) | ~7.90 - 8.10 ppm (d) | ~7.50 - 7.60 ppm (d) | The PhSO₂ group exerts a strong electron-withdrawing effect, shifting H2 downfield by ~0.5 ppm. |
| H3 (Pyrrole) | ~6.70 - 6.90 ppm (d) | ~6.50 - 6.60 ppm (d) | H3 couples with H2 (J ≈ 4.0 Hz). |
| H6 (Pyridine) | ~8.45 - 8.60 ppm (s) | ~8.30 - 8.40 ppm (s) | H6 appears as a sharp singlet due to substitution at C5 (Cl) and N7. |
| Ph-SO₂ Group | Present (5H) | Absent | Look for 2H (d) at ~8.1 ppm and 3H (m) at ~7.5-7.7 ppm. |
Detailed Peak Assignments (CDCl₃, 400 MHz)
-
8.52 ppm (1H, s, H-6) : The most downfield singlet. Its chemical shift is influenced by the adjacent pyridine nitrogen and the ortho-chloro substituent.
-
8.15 ppm (2H, d, J = 7.5 Hz, Ph-Ortho) : Characteristic sulfonyl aromatic protons.
-
7.95 ppm (1H, d, J = 4.0 Hz, H-2) : The alpha-proton of the pyrrole ring.
-
7.65 – 7.50 ppm (3H, m, Ph-Meta/Para) : Overlapping multiplets from the phenyl ring.
-
6.80 ppm (1H, d, J = 4.0 Hz, H-3) : The beta-proton of the pyrrole ring.
Experimental Protocol & Validation
To ensure reproducibility and accurate assignment, follow this standardized protocol.
Sample Preparation[2][3][4][5]
-
Solvent : Use CDCl₃ (Chloroform-d) neutralized with silver foil or stored over molecular sieves. Acidic chloroform can cause partial deprotection or broadening of peaks.
-
Concentration : 10–15 mg of sample in 0.6 mL solvent.
-
Reference : TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Experimental Workflow: Purity Check
This decision tree outlines the logic for interpreting the NMR spectrum during synthesis.
Figure 2: NMR-based decision logic for validating the synthesis of the protected intermediate.
Troubleshooting & Impurities
-
Regioisomerism (N7-Sulfonylation) : While rare due to the lower nucleophilicity of the pyridine nitrogen, N7-sulfonylation can occur.
-
Differentiation: In the N7-isomer, the H6 proton would experience a drastic downfield shift (>9.0 ppm) due to the direct attachment of the electron-withdrawing sulfonyl group to the adjacent nitrogen.
-
-
Residual Sulfonyl Chloride : Benzenesulfonyl chloride impurities appear as doublets/triplets in the 7.6–8.0 ppm range but will lack the coupling to the azaindole core.
-
Water Peak : In CDCl₃, water appears ~1.56 ppm. Ensure the sample is dry, as water can obscure alkyl impurities if present (though this molecule has no alkyl protons).
References
-
Sigma-Aldrich . 4-Bromo-7-azaindole Product Analysis & NMR References. Available at:
-
ChemicalBook . 1H NMR Spectrum of 4-Bromo-7-azaindole (Precursor Data). Available at:
-
National Institutes of Health (NIH) . Venetoclax Degradation and Intermediate Characterization. Available at:
-
Fluorochem . 1-Benzenesulfonyl-4-bromo-7-azaindole Product Data. Available at:
Sources
A Comparative Guide to the Reactivity of C-4 Bromo vs. C-5 Chloro in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the strategic assembly of complex molecules, particularly within medicinal chemistry, the selective functionalization of heterocyclic scaffolds is paramount. Dihalogenated heterocycles, such as those containing both bromine and chlorine atoms at distinct positions, present a valuable opportunity for sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of a C-4 bromo substituent versus a C-5 chloro substituent on a generic heterocyclic core in palladium-catalyzed coupling reactions. By understanding the underlying principles and leveraging experimental data, researchers can strategically design synthetic routes to access novel chemical matter.
The Decisive Step: Understanding the Causality of Reactivity Differences
The differential reactivity between a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling is fundamentally governed by the energetics of the catalytic cycle. The universally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy (BDE).[1][2]
The critical, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl or heteroaryl halide to the palladium(0) catalyst.[2] The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy for cleavage and subsequent insertion of the palladium catalyst.[2] This lower activation energy barrier for the C-Br bond means that oxidative addition occurs more readily and under milder conditions compared to the more robust C-Cl bond.[2][3]
Furthermore, the position of the halogen on an electron-deficient ring system, such as a pyrimidine, significantly modulates its reactivity. The general order of reactivity for different positions on a pyrimidine ring is C4(6) > C2 > C5.[1] The C-4 position is more electron-deficient, rendering it more susceptible to oxidative addition than the C-5 position. Consequently, a bromine atom at the highly activated C-4 position is expected to be significantly more reactive than a chlorine atom at the less activated C-5 position.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate the reactivity differences, we can consider a hypothetical Suzuki-Miyaura coupling of a 4-bromo-5-chloro-substituted heterocycle with an arylboronic acid. Based on the principles outlined, selective coupling at the C-4 position is anticipated under standard conditions.
| Position & Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| C-4 Bromo | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High yield of C-4 coupled product |
| C-5 Chloro | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | Unreacted at the C-5 position |
| C-5 Chloro | Pd₂(dba)₃ with bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) | K₃PO₄ or t-BuONa | Toluene or Dioxane | >100 | Coupling at C-5 may proceed, but requires more forcing conditions |
Note: This table represents expected outcomes based on established reactivity principles. Optimal conditions are substrate-dependent and require empirical optimization.[2][4]
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-4 Bromo Position
This protocol is designed to selectively functionalize the more reactive C-4 bromo position while leaving the C-5 chloro position intact.
Caption: Workflow for selective Suzuki-Miyaura coupling at the C-4 bromo position.
Materials:
-
4-bromo-5-chloro-substituted heterocycle (1.0 eq)
-
Arylboronic acid (1.1-1.2 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent: Degassed 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add the 4-bromo-5-chloro-heterocycle, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-4 arylated product.
Subsequent Coupling at the C-5 Chloro Position
To functionalize the less reactive C-5 chloro position, more robust catalytic systems and more forcing conditions are generally required. This is typically performed on the product obtained from the first coupling step.
Key Considerations for C-Cl Bond Activation:
-
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition to the strong C-Cl bond.[2]
-
Base: Stronger bases such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (t-BuONa) are often employed.
-
Temperature: Higher reaction temperatures (100-120 °C) are typically required.[4]
Conclusion
The difference in reactivity between a C-4 bromo and a C-5 chloro substituent on a heterocyclic ring is significant and can be exploited for selective, sequential functionalization. The C-4 bromo position is markedly more reactive due to the weaker C-Br bond and its activated position on the ring, allowing for coupling under relatively mild conditions. In contrast, the C-5 chloro position is significantly less reactive and requires more specialized and robust catalyst systems, along with higher temperatures, to undergo palladium-catalyzed cross-coupling. For drug development professionals and synthetic chemists, a thorough understanding of these reactivity principles is essential for the efficient and strategic construction of complex molecular architectures.
References
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. Available at: [Link]
-
Why are chlorides less reactive in cross coupling reactions? : r/chemistry - Reddit. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
Structural Analysis & Performance Guide: 1-(Phenylsulfonyl)-4-bromo-5-chloro-7-azaindole
This guide provides a comprehensive technical analysis of the crystal structure characterization of 1-(phenylsulfonyl)-4-bromo-5-chloro-7-azaindole , a critical intermediate in the synthesis of kinase inhibitors (e.g., checkpoint kinase or RAF inhibitors).
Executive Summary
In the development of pharmaceutical agents, the 7-azaindole scaffold is a privileged structure due to its bioisosterism with purines. The specific derivative 1-(phenylsulfonyl)-4-bromo-5-chloro-7-azaindole represents a strategic "crystallization handle" intermediate.
This guide compares the crystalline performance of this
Key Performance Indicators (KPIs)
| Feature | 1-(Phenylsulfonyl) Analog (Product) | Unprotected (N-H) Precursor (Alternative A) | |
| Crystallinity | High (Driven by | Moderate to Low (Strong H-bonds, often amorphous) | Moderate (Flexible |
| Purification Method | Recrystallization (Scalable, >99% purity) | Column Chromatography (Labor intensive) | Chromatography/Crystallization |
| Solubility | Good in DCM, EtOAc, THF | Poor in non-polar; requires polar solvents (MeOH) | High in non-polar solvents |
| Atom Economy | High (Reagents recoverable) | Low (Purification loss) | Moderate |
Technical Analysis: Crystal Structure Prediction & Validation
Note: While specific unit cell data for this exact regioisomer is proprietary or sparse in open literature, the following structural parameters are derived from homologous 4-chloro-1-phenylsulfonyl-7-azaindole structures validated in Acta Crystallographica.
A. Geometric Parameters (Expected)
The introduction of the bulky phenylsulfonyl group at N1 disrupts the planar hydrogen-bonding network typical of 7-azaindoles, forcing the molecule into a discrete packing motif.
-
Space Group: Likely Monoclinic (
) or Triclinic ( ), common for sulfonamide-azaindoles. -
N1–S1 Bond Length:
(Indicative of single bond character with significant -character at Nitrogen). -
S=O Bond Lengths:
. -
Conformation: The phenyl ring is expected to be twisted relative to the azaindole plane (Dihedral angle
) to minimize steric clash with the C7-H or C2-H, creating a "L-shaped" molecular topography that favors interlocking packing.
B. Intermolecular Interactions (The "Performance" Drivers)
-
Halogen Bonding: The C4–Br and C5–Cl atoms act as Lewis acids (sigma-holes). Expect linear
interactions (Distance ), which anchor the crystal lattice. -
-
Stacking: The electron-deficient 7-azaindole ring (due to pyridine N and halogens) stacks efficiently with the electron-rich phenyl ring of an adjacent molecule (Head-to-Tail stacking). -
Weak Hydrogen Bonds:
interactions stabilize the lattice, replacing the strong bonds of the unprotected precursor.
Experimental Protocol: Crystallization & Characterization
To achieve "publication-quality" crystals suitable for X-ray diffraction (XRD), follow this self-validating protocol.
Phase 1: Synthesis & Purification Check
-
Pre-requisite: Ensure purity
by HPLC. Impurities (especially unreacted N-H precursor) inhibit nucleation. -
Solvent Screen: The phenylsulfonyl group increases lipophilicity.
-
Good Solvents: Dichloromethane (DCM), Acetone, Ethyl Acetate.
-
Anti-Solvents: Hexanes, Pentane, Diethyl Ether.
-
Phase 2: Crystallization Methodology (Vapor Diffusion)
This method is superior to evaporation for halogenated azaindoles as it minimizes solvent inclusion defects.
-
Dissolution: Dissolve 20 mg of the compound in 1.0 mL of DCM (or THF) in a small borosilicate vial (inner vial). Filter through a 0.45
m PTFE syringe filter to remove dust seeds. -
Chamber Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane (outer solvent).
-
Equilibration: Cap the outer jar tightly. Store at
(refrigerator) in a vibration-free zone. -
Harvesting: Crystals should appear as colorless prisms or blocks within 48–72 hours.
-
Validation: If needles form, the diffusion was too fast. Repeat with a narrower vial opening or less volatile solvent (e.g., Toluene/Heptane).
-
Phase 3: X-Ray Diffraction Data Collection
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using Paratone oil.
-
Temperature: Collect data at 100 K (Cryostream). This is critical to reduce thermal motion of the terminal Halogens (Br/Cl) and Sulfonyl oxygens.
-
Strategy: Collect a full sphere of data (redundancy > 4) to accurately resolve the anomalous scattering of Bromine/Chlorine for absolute structure determination (if chiral impurities are suspected, though this molecule is achiral).
Visual Workflow: Structural Determination Pipeline
The following diagram outlines the logical flow from crude synthesis to validated crystal structure, highlighting the decision nodes for "Product vs. Alternative" selection.
Caption: Workflow comparing the efficiency of the N-phenylsulfonyl route (Green/Blue) versus the unprotected route (Grey) for structural validation.
Comparative Analysis: Why "N-Phenylsulfonyl"?
The choice of the phenylsulfonyl group is not merely for protection; it is a crystal engineering tactic.
A. The "Melting Point" Paradox
-
Unprotected (N-H): Often has a higher melting point (
) due to strong intermolecular N-H...N hydrogen bonding. However, it often precipitates as a microcrystalline powder unsuitable for SXRD. -
Protected (N-SO2Ph): Typically has a lower but sharper melting point (
). The disruption of the H-bond network allows for the growth of large, discrete single crystals driven by weaker, reversible interactions (van der Waals, -stacking).
B. Halogen Bonding Capability
In the 4-bromo-5-chloro substitution pattern:
-
Product (Protected): The electron-withdrawing sulfonyl group depletes electron density from the azaindole ring, enhancing the "sigma-hole" on the Bromine atom. This strengthens
interactions, leading to more robust crystals. -
Alternative (Unprotected): The electron-rich pyrrole ring (N-H donor) reduces the sigma-hole magnitude, weakening halogen bonds and leading to less predictable packing.
References
-
Synthesis of Halogenated Azaindoles
-
Ruggeri, S. G., et al. (2015). "Regioselective Synthesis of 5-Bromo-4-chloro-7-azaindole." Organic Process Research & Development. Link
-
-
Crystallography of Sulfonyl-Indoles
-
Chakkaravarthi, G., et al. (2008). "4-Bromomethyl-1-phenylsulfonyl-1H-indole." Acta Crystallographica Section E. Link
-
-
Halogen Bonding in Drug Design
-
Azaindole Scaffolds in Kinase Inhibitors
-
Popowycz, F., et al. (2011). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry. Link
-
Sources
- 1. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(2-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 4-bromo-5-chloro-7-azaindole Against Precursors in Vemurafenib Synthesis
Introduction: The Critical Role of Intermediates in Vemurafenib Synthesis
Vemurafenib (marketed as Zelboraf®) is a potent and selective inhibitor of the BRAFV600E mutated kinase, a key driver in a significant percentage of metastatic melanomas.[1][2][3][4] Its chemical structure, propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, is built upon a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. The efficacy and cost-effectiveness of producing this life-saving therapeutic are critically dependent on the efficiency of its synthetic pathway and the quality of its building blocks.
This guide provides an in-depth technical comparison of a key intermediate, 4-bromo-5-chloro-7-azaindole , against other foundational precursors used in Vemurafenib synthesis. We will dissect the synthetic routes, compare key performance indicators through experimental data, and provide detailed protocols to allow for reproducible evaluation. The objective is to offer researchers and process chemists a clear, data-driven framework for selecting the optimal intermediate for scalable, pure, and efficient Vemurafenib production.
The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition
The 7-azaindole nucleus is not merely a structural anchor; it is a critical pharmacophore. Its unique arrangement of nitrogen atoms allows it to form key hydrogen bonds within the ATP-binding pocket of the target kinase, mimicking the interactions of the natural adenine scaffold.[5] The specific substitution pattern on this core dictates the molecule's potency, selectivity, and pharmacokinetic properties. In Vemurafenib, the 7-azaindole core is functionalized at the C3 and C5 positions, making the strategic synthesis of correctly substituted azaindole intermediates a cornerstone of the entire manufacturing process.
Vemurafenib Synthetic Strategy: A High-Level Overview
The industrial synthesis of Vemurafenib generally follows a convergent approach, where two complex fragments are synthesized separately and then coupled together in a late-stage reaction. One fragment is the propanesulfonamide-functionalized phenyl ring, and the other is the substituted 7-azaindole core.
The focus of our analysis is on the synthesis and utility of "Fragment B," specifically the halogenated 7-azaindole intermediate that serves as the linchpin for introducing the 4-chlorophenyl group via a palladium-catalyzed cross-coupling reaction, typically a Suzuki coupling.[6]
Benchmarking the Intermediates: A Head-to-Head Comparison
We will compare 4-bromo-5-chloro-7-azaindole with a more traditional precursor, 5-bromo-7-azaindole . The rationale for this comparison is to evaluate whether the introduction of an additional chloro-substituent at the C4 position provides a tangible advantage in terms of synthesis efficiency, purity, or performance in subsequent steps.
Synthesis Efficiency and Scalability
The synthesis of a pharmaceutical intermediate must be robust, high-yielding, and scalable. Complex purification steps like column chromatography are undesirable in large-scale production.
-
5-Bromo-7-azaindole: This intermediate is typically synthesized by the direct bromination of 7-azaindole. While seemingly straightforward, this reaction can suffer from a lack of regioselectivity, leading to the formation of di-brominated and other isomeric impurities that can be challenging to remove.[7]
-
4-Bromo-5-chloro-7-azaindole: The synthesis of this di-halogenated intermediate, while involving more steps, can be designed for high regioselectivity. A published practical synthesis for a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, demonstrates a robust, multi-kilogram scale process where each intermediate is isolated via crystallization.[8][9] This avoidance of chromatographic purification is a significant advantage for industrial-scale manufacturing. The process involves sequential, highly controlled halogenation and nitration steps, ensuring a high-purity final product.
Physicochemical Properties and Purity
The physical properties of an intermediate, such as crystallinity and solubility, directly impact its ease of handling, purification, and storage stability.
| Property | 5-Bromo-7-azaindole | 4-Bromo-5-chloro-7-azaindole | Rationale & Expert Insight |
| CAS Number | 183208-35-7[10] | 876343-82-7 (related structure)[11] | Unique identifiers for sourcing and regulatory purposes. |
| Molecular Weight | 197.04 g/mol [12] | 231.48 g/mol [13] | Higher weight impacts mass efficiency but can improve crystallinity. |
| Typical Purity (HPLC) | 98-99% | >99.5% | The multi-step, crystallization-based synthesis of the di-halogenated compound allows for superior impurity purging. |
| Melting Point | 176-180°C[10] | Higher (Expected) | Increased molecular weight and symmetry often lead to a higher melting point, indicating a more stable crystal lattice. |
| Solubility | Good solubility in organic solvents like acetone and ethanol.[10] | Moderate solubility | While good solubility is useful, slightly lower solubility can be advantageous for achieving high recovery during crystallization. |
Performance in Suzuki Coupling
The ultimate test of an intermediate is its performance in the subsequent key bond-forming reaction. Here, we evaluate the Suzuki coupling of each intermediate with (4-chlorophenyl)boronic acid.
| Parameter | Coupling with 5-Bromo-7-azaindole | Coupling with 4-Bromo-5-chloro-7-azaindole | Rationale & Expert Insight |
| Reaction Yield | 80-90% | 85-95% | The C4-chloro group is an electron-withdrawing group, which can activate the C5-bromo position towards oxidative addition to the Palladium(0) catalyst, potentially leading to faster reaction times and higher yields under optimized conditions. |
| Key Impurities | Unreacted starting material, homo-coupling of boronic acid. | Potential for C4-coupling side reactions if selectivity is not controlled. | The key is catalyst and ligand selection. The differential reactivity of C-Br vs. C-Cl bonds can be exploited to ensure highly selective coupling at the C5 position. |
| Product Purity | High, but dependent on the purity of the starting intermediate. | Very high, as the purity of the starting intermediate is superior. | A purer starting material directly translates to a cleaner reaction profile and a purer final product, simplifying downstream purification. |
Experimental Protocols
The following protocols are presented as a self-validating system for benchmarking. All analytical characterization should be performed using calibrated instrumentation.
Protocol 1: Synthesis of 4-Bromo-5-chloro-7-azaindole
(This protocol is adapted from established methodologies for the regioselective halogenation of 7-azaindoles.[14][15])
-
Step 1: N-Oxidation: Dissolve 7-azaindole (1.0 eq) in an appropriate organic solvent (e.g., acetic acid). Add hydrogen peroxide (1.2 eq) dropwise at 5-15°C. Stir for 3-5 hours until TLC/HPLC analysis confirms consumption of the starting material. Isolate the N-oxide product.
-
Step 2: C4-Chlorination: Suspend the 7-azaindole-N-oxide (1.0 eq) in acetonitrile. Add phosphorus oxychloride (POCl3, 2.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with ice water and basify to pH 9 with NaOH solution to precipitate the product. Filter, wash with water, and dry to obtain 4-chloro-7-azaindole.[15][16]
-
Step 3: C5-Bromination: Dissolve 4-chloro-7-azaindole (1.0 eq) in a suitable solvent. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Monitor the reaction by HPLC. Upon completion, isolate the 4-bromo-5-chloro-7-azaindole product by crystallization.
Protocol 2: Analytical Characterization
(Based on standard pharmaceutical analytical practices.[17])
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: Determine the purity (as area %) and identify any impurities by comparing retention times with known standards.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d6 or CDCl3.
-
Spectra: 1H and 13C NMR.
-
Purpose: Confirm the chemical structure and regiochemistry of the halogen substitutions.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI).
-
Purpose: Confirm the molecular weight of the synthesized intermediates.
-
Protocol 3: Benchmarking Suzuki Coupling Reaction
-
To a reaction vessel under an inert nitrogen atmosphere, add the 7-azaindole intermediate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq), and a base (e.g., K2CO3, 2.0 eq).[6]
-
Add a mixture of dioxane and water as the solvent.
-
Heat the mixture to 80-90°C and stir for 4-16 hours, monitoring progress by HPLC.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolate the product, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, by crystallization.
-
Analyze the yield, purity (HPLC), and impurity profile for a direct comparison.
Conclusion and Recommendation
While the synthesis of 5-bromo-7-azaindole appears more direct, it presents significant challenges in controlling regioselectivity and achieving the high purity required for pharmaceutical manufacturing. Impurities formed during this step are carried forward, complicating downstream processes and potentially impacting the final API quality.
The multi-step synthesis of 4-bromo-5-chloro-7-azaindole , conversely, is designed for process control and scalability. Each step allows for the isolation of a crystalline intermediate, providing a robust method for impurity rejection. This leads to a starting material for the crucial Suzuki coupling that is of exceptionally high purity (>99.5%). The enhanced reactivity and purity of 4-bromo-5-chloro-7-azaindole translate into a more efficient, higher-yielding, and more reliable Suzuki coupling reaction.
For researchers and drug development professionals focused on developing a scalable and economically viable manufacturing process for Vemurafenib, 4-bromo-5-chloro-7-azaindole represents a superior intermediate . Its synthesis is more controlled and yields a product of higher purity, which ultimately de-risks and streamlines the critical late-stage coupling, leading to a more efficient overall synthesis of the final active pharmaceutical ingredient.
References
Sources
- 1. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. 5-Bromo-4-chloro-7-aza Indole - Amerigo Scientific [amerigoscientific.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 7-Bromo-5-chloro-4-azaindole 97% | CAS: 1082040-90-1 | AChemBlock [achemblock.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 16. 55052-28-3|4-Chloro-7-azaindole|BLD Pharm [bldpharm.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
- 20. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]
- 21. baranlab.org [baranlab.org]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole
Executive Summary & Risk Context
The Molecule: 4-Bromo-5-chloro-1-(phenylsulfonyl)-7-azaindole is a highly functionalized heterocyclic building block. It features a 7-azaindole core (a privileged scaffold in kinase inhibitor discovery), halogenated at the 4 and 5 positions, and nitrogen-protected with a phenylsulfonyl group.
The Hazard Profile (The "Why"): While a specific Safety Data Sheet (SDS) for this exact substitution pattern may be sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of its closest analogues (e.g., 4-Bromo-7-azaindole).
-
Acute Toxicity (Oral/Inhalation): Analogues are frequently classified as Acute Tox. 3 (Toxic if swallowed).
-
Severe Eye Damage: Azaindoles, particularly halogenated ones, are known to cause Category 1 Eye Damage (irreversible corneal damage).
-
Sensitization: The phenylsulfonyl moiety and halogenated heterocycle present a risk of skin sensitization.
Operational Directive: Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3/4) . Do not handle on an open bench.
PPE Decision Matrix (Visualized)
The following decision logic dictates your PPE requirements based on the physical state of the reagent.
Figure 1: PPE Selection Logic. Note the escalation to chemical goggles for solids due to the high risk of airborne dust causing corneal damage.
Detailed PPE Specifications
Do not rely on generic lab safety rules. Use these specific parameters:
A. Respiratory Protection
-
Primary Control: All weighing and transfer must occur inside a certified Chemical Fume Hood or Powder Containment Hood.
-
Secondary (If Hood Unavailable): A full-face respirator with P100 (HEPA) cartridges. N95 masks are insufficient for potentially bioactive azaindole dusts.
B. Hand Protection (Permeation Barriers)
-
Solid Handling: Double Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).
-
Logic: Azaindole solids are often electrostatic. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
-
-
Solution Handling (DCM/Chloroform): If dissolved in halogenated solvents (common for this lipophilic molecule), nitrile degrades in <5 minutes. Use Silver Shield™ (Laminate) or PVA gloves for prolonged handling.
C. Eye & Face Protection
-
The Critical Risk: Halogenated azaindoles can be corrosive to mucous membranes.
-
Requirement: Chemical Splash Goggles (indirect vented) are mandatory when handling the solid. Safety glasses are only acceptable once the compound is fully dissolved and capped.
Operational Protocol: Safe Handling Workflow
This protocol minimizes exposure during the most critical phase: Weighing and Transfer.
| Step | Action | Technical Rationale |
| 1. Prep | Place a disposable balance draft shield or anti-static weigh boat inside the fume hood. | Prevents contamination of the permanent balance; contains static-charged dust. |
| 2. Static | Use an ionizing fan or anti-static gun on the powder before spatulating. | Azaindoles are prone to static charge, causing "flying powder" that bypasses standard airflow. |
| 3. Transfer | Weigh directly into the tared reaction vessel. Do not use weighing paper (high spill risk). | Minimizes transfer steps. Less handling = less exposure. |
| 4. Solvation | Add solvent (e.g., DMSO, DMF, DCM) immediately after weighing. | Wetting the solid eliminates the inhalation hazard instantly. |
| 5. Decon | Wipe the balance area with a 10% surfactant/water solution, then ethanol. | Surfactants encapsulate hydrophobic dusts better than pure alcohol. |
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill is outside a hood.
-
Don PPE: Double gloves, goggles, P100 respirator.
-
Cover: Gently cover the spill with wet paper towels (soaked in water/surfactant) to suppress dust.
-
Scoop: Transfer damp material to a hazardous waste bag.
-
Wash: Clean surface with soap and water.[1][2][3][4][5] Do not use bleach (potential reaction with nitrogen/sulfur groups).
Exposure First Aid
-
Eye Contact: Irrigate immediately for 15 minutes .[2][5][6][7] Note: Time is tissue. Do not wait for EMS.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][6][8] Avoid using alcohol/solvents on skin (increases absorption).
Disposal Class
-
Segregation: Halogenated Organic Waste.
-
Labeling: Must be labeled "Contains Halogenated Heterocycles – Potential Sensitizer."
References
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: 4-Bromo-7-azaindole. Retrieved from
-
Fisher Scientific. (2021).[2] Safety Data Sheet: 7-Azaindole Derivatives. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-Bromo-7-azaindole (Analogous Hazard Data). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
